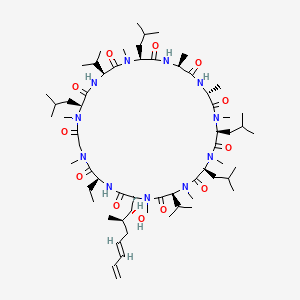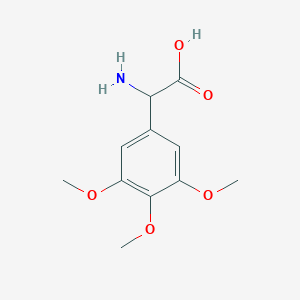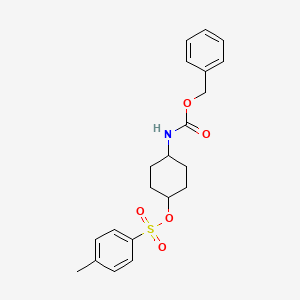
4-Methylphenyl beta-D-galactopyranoside
概要
説明
4-Methylphenyl beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond In this case, the sugar component is beta-D-galactopyranoside, and the aglycone (non-sugar) part is 4-methylphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl beta-D-galactopyranoside typically involves the glycosylation of 4-methylphenol with a suitable galactose donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with an alcohol in the presence of a silver salt catalyst. The reaction conditions often include:
Reactants: 4-methylphenol and a galactose donor (e.g., galactose bromide)
Catalyst: Silver carbonate or silver oxide
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Methylphenyl beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The hydroxyl groups on the sugar moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-methylquinone derivatives.
Reduction: Formation of reduced glycosides.
Substitution: Formation of acylated or alkylated glycosides.
科学的研究の応用
4-Methylphenyl beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Employed in enzymatic studies to investigate the activity of beta-galactosidases.
Medicine: Potential use in drug development as a scaffold for designing glycoside-based drugs.
Industry: Utilized in the synthesis of complex carbohydrates and glycosylated products.
作用機序
The mechanism of action of 4-Methylphenyl beta-D-galactopyranoside involves its interaction with specific enzymes or receptors. For instance, beta-galactosidases can hydrolyze the glycosidic bond, releasing the aglycone and galactose. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- Phenyl beta-D-galactopyranoside
- Methyl beta-D-galactopyranoside
- 4-Methylphenyl alpha-D-galactopyranoside
Comparison
4-Methylphenyl beta-D-galactopyranoside is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological molecules. Compared to phenyl beta-D-galactopyranoside, the methyl group provides additional steric and electronic effects, potentially altering its binding affinity and specificity.
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBSNPILSLTFZ-KSSYENDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427744 | |
| Record name | 4-Methylphenyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-22-9 | |
| Record name | 4-Methylphenyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)




![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)

![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)

![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)
